2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide

medicinal chemistry structure‑activity relationships virtual screening

2‑[1‑(benzenesulfonyl)piperidin‑2‑yl]‑N‑(2,4‑dimethylphenyl)acetamide (CAS 1021041‑04‑2; molecular formula C₂₁H₂₆N₂O₃S; molecular weight 386.51 g mol⁻¹) is a fully synthetic piperidine‑sulfonamide‑acetamide hybrid. The scaffold links a benzenesulfonyl‑capped piperidine to a 2,4‑dimethylaniline moiety via an acetamide bridge and falls within the generic Markush space claimed by patent EP1594840 (piperidine‑benzenesulfonamide derivatives).

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 1021041-04-2
Cat. No. B2460176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide
CAS1021041-04-2
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C
InChIInChI=1S/C21H26N2O3S/c1-16-11-12-20(17(2)14-16)22-21(24)15-18-8-6-7-13-23(18)27(25,26)19-9-4-3-5-10-19/h3-5,9-12,14,18H,6-8,13,15H2,1-2H3,(H,22,24)
InChIKeyJMGGEIKXCIOVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021041‑04‑2 chemical identity and core structural baseline


2‑[1‑(benzenesulfonyl)piperidin‑2‑yl]‑N‑(2,4‑dimethylphenyl)acetamide (CAS 1021041‑04‑2; molecular formula C₂₁H₂₆N₂O₃S; molecular weight 386.51 g mol⁻¹) is a fully synthetic piperidine‑sulfonamide‑acetamide hybrid. The scaffold links a benzenesulfonyl‑capped piperidine to a 2,4‑dimethylaniline moiety via an acetamide bridge and falls within the generic Markush space claimed by patent EP1594840 (piperidine‑benzenesulfonamide derivatives) [1]. No independent pharmacological characterisation, crystallographic data, or selectivity profile is available for this exact structure beyond its registration in commercial screening‑compound catalogues.

Why simple class‑level substitution is unsupported for 1021041‑04‑2


Compounds within the piperidine‑benzenesulfonamide patent space cannot be assumed interchangeable, as the few disclosed examples show that changes in the N‑aryl acetamide substituent (e.g., 2,4‑dimethylphenyl vs. 2,6‑dimethylphenyl or 3,4‑dimethylphenyl) produce distinct InChI‑Key‑level entities with identical molecular formulae but potentially divergent target‑binding surfaces [1]. However, no public head‑to‑head binding, functional, or ADME data exist for 1021041‑04‑2 against any positional isomer or alternative N‑aryl variant; therefore any claim of real‑world differentiation would be speculative without a custom comparative study [2].

Quantitative Evidence Guide: 1021041‑04‑2 versus closest in‑class comparators


Molecular‑descriptor differentiation from positional isomers

The target compound is a positional isomer of N‑(2,6‑dimethylphenyl)‑2‑[1‑(phenylsulfonyl)piperidin‑2‑yl]acetamide (CAS not publicly registered) and N‑(3,4‑dimethylphenyl)‑2‑[1‑(phenylsulfonyl)piperidin‑2‑yl]acetamide (CAS 1021074‑16‑7). All three share the same molecular formula (C₂₁H₂₆N₂O₃S, MW 386.51) but differ in the methyl‑substitution pattern on the terminal aniline ring [1]. The 2,4‑dimethyl substitution places one methyl group ortho and one para to the acetamide nitrogen, whereas the 2,6‑analogue has two ortho‑methyl groups and the 3,4‑analogue has meta‑para substitution. These distinct substitution patterns alter the torsional profile of the N‑aryl amide bond and the electrostatic potential surface, which may affect target‑binding complementarity [2].

medicinal chemistry structure‑activity relationships virtual screening

Purity and supply‑form differentiation from closest catalog analogue

The 2,4‑dimethylphenyl compound (1021041‑04‑2) is typically supplied at ≥95 % purity as a dry powder, while the 3,4‑dimethylphenyl analogue (CAS 1021074‑16‑7) is often offered only as a DMSO stock solution or with lower purity specifications [1]. Quantitative impurity profiles have not been published for either compound; therefore, the ≥95 % specification is a procurement‑relevant cut‑off for biochemical assays where trace contaminants could confound single‑concentration screening results [2].

compound procurement assay reproducibility chemical biology

Patent landscape: generic Markush scope but no exemplified data

Patent EP1594840 generically claims piperidine‑benzenesulfonamide derivatives covering the target scaffold, but no individual characterising data (e.g., IC₅₀, Kᵢ, in‑vivo efficacy) are provided for any single compound within the patent [1]. This means that while the compound enjoys prior‑art protection, it carries no pre‑existing selectivity or potency information that would allow a user to differentiate it from other members of the same Markush group without performing de‑novo profiling.

intellectual property freedom to operate prior art

Procurement‑relevant application scenarios for 1021041‑04‑2


Computational medicinal‑chemistry and virtual screening

Because the compound has a clean single‑isomer structure, a well‑defined InChI Key, and a molecular weight within the lead‑like range, it is suitable for docking campaigns or pharmacophore‑model validation where a positional‑isomer series is needed. Scien­tists can rationally compare the 2,4‑dimethylphenyl variant with the 2,6‑ and 3,4‑dimethylphenyl analogues in silico before committing to synthesis or purchase [1].

Biochemical assay development with a defined purity baseline

The solid, ≥95 % purity specification allows users to prepare fresh, gravimetrically controlled stock solutions in their preferred vehicle (e.g., DMSO, acetonitrile), avoiding the uncertainties associated with pre‑dissolved or lower‑purity comparator compounds [1]. This supports reproducible dose‑response experiments where compound integrity is critical.

Chemical‑biology probe design requiring a novel scaffold

The absence of any disclosed biological annotation for 1021041‑04‑2 makes it a blank‑slate probe candidate. In drug‑discovery programmes that screen unbiased libraries, a compound with no prior target‑annotation bias can serve as a starting point for phenotype‑based screening, where differentiation from heavily precedented analogues is not required [1].

Intellectual‑property landscaping and freedom‑to‑operate analysis

The explicit inclusion of the scaffold in EP1594840 provides a clear prior‑art reference. Researchers evaluating patent space around piperidine‑sulfonamide acetamides can use the compound as a representative Markush exemplar to map the structural boundaries of the granted claims [1].

Quote Request

Request a Quote for 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.